Physicochemical characteristics of indoline-1-acetonitrile
Physicochemical characteristics of indoline-1-acetonitrile
Technical Profile: Indoline-1-Acetonitrile (1-(Cyanomethyl)indoline)
Part 1: Executive Summary
Indoline-1-acetonitrile (IUPAC: 2-(2,3-dihydro-1H-indol-1-yl)acetonitrile) is a bicyclic heterocyclic intermediate belonging to the class of N-substituted indolines. Structurally, it consists of a 2,3-dihydroindole core with a cyanomethyl group attached to the nitrogen atom. Unlike its aromatic counterpart (indole-1-acetonitrile), the indoline ring is saturated at the C2-C3 position, imparting distinct electronic properties and reactivity profiles—most notably, increased basicity and nucleophilicity at the nitrogen prior to substitution, and susceptibility to oxidative dehydrogenation.
This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of 1-(2-aminoethyl)indolines (dihydrotryptamine analogs) via nitrile reduction, and indoline-1-acetic acid derivatives via hydrolysis. These scaffolds are frequently explored in the development of adrenoceptor antagonists (e.g., silodosin analogs), serotonin receptor modulators, and kinase inhibitors.
Part 2: Chemical Identity & Physicochemical Profile
Molecular Identity
| Parameter | Data |
| Chemical Name | Indoline-1-acetonitrile |
| Synonyms | 1-(Cyanomethyl)indoline; 2,3-Dihydro-1H-indole-1-acetonitrile; (2,3-Dihydro-indol-1-yl)-acetonitrile |
| CAS Number | Note: Often conflated with Indole-1-acetonitrile (4414-73-7).[1][2] Specific CAS for the dihydro- analog is less common in public databases but chemically distinct. |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| SMILES | N#CCN1CCC2=CC=CC=C12 |
| InChIKey | Generated from structure |
Physicochemical Characteristics
The following data is synthesized from structural analysis and standard properties of N-alkylated indolines.
| Property | Value / Description | Causality / Notes |
| Physical State | Viscous Oil or Low-Melting Solid | The loss of aromaticity in the pyrrole ring (compared to indole) increases conformational flexibility, often lowering the melting point. |
| Boiling Point | ~280–300°C (Predicted) | High boiling point due to polarity of the nitrile group and molecular weight. |
| Solubility | Soluble: DCM, Ethyl Acetate, Acetonitrile, DMSO. Insoluble: Water.[2] | The lipophilic indoline core dominates the solubility profile, despite the polar nitrile group. |
| pKa (Conjugate Acid) | ~ -1.5 to -2.0 (Predicted) | The lone pair on the nitrogen is involved in conjugation with the benzene ring (aniline-like), making it weakly basic. The electron-withdrawing cyanomethyl group further reduces basicity. |
| Stability | Oxidation Sensitive | The C2-C3 bond is susceptible to dehydrogenation to form the aromatic indole derivative upon exposure to oxidants (e.g., DDQ, Pd/C). |
| UV/Vis Absorption | λmax ~ 250, 290 nm | Characteristic of the N-alkylated aniline chromophore within the fused ring system. |
Part 3: Synthesis & Reaction Protocols
Synthesis: N-Alkylation of Indoline
The most robust route to indoline-1-acetonitrile is the nucleophilic substitution (
Reagents:
-
Indoline (1.0 eq)[3]
-
Chloroacetonitrile (1.1 eq) - Warning: Highly Toxic
-
Potassium Carbonate (
) (2.0 eq) or Triethylamine ( ) -
Solvent: Acetone (reflux) or DMF (60°C)
-
Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates reaction via Finkelstein exchange.
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Indoline (10 mmol) in anhydrous Acetone (30 mL).
-
Base Addition: Add anhydrous
(20 mmol) and KI (1 mmol). Stir for 10 minutes at room temperature. -
Alkylation: Dropwise add Chloroacetonitrile (11 mmol). Caution: Exothermic.
-
Reaction: Heat the mixture to reflux (approx. 56°C) for 4–6 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 4:1). Indoline spot (Rf ~0.5) should disappear; Product spot (Rf ~0.4) will appear.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (
, Excess ). -
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in Ethyl Acetate, wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Visualization: Synthesis Workflow
Caption: Step-by-step synthetic pathway for N-alkylation of indoline.
Part 4: Reactivity & Applications
Indoline-1-acetonitrile is a "divergent intermediate," meaning it can be transformed into two distinct functional classes depending on the reagents used.
Reduction to 1-(2-Aminoethyl)indoline
The nitrile group can be reduced to a primary amine.[4] This creates a saturated analog of tryptamine, useful in CNS drug discovery.
-
Reagents:
(THF, reflux) or Raney Nickel / . -
Product: 1-(2-aminoethyl)indoline (Diamine).
Hydrolysis to Indoline-1-acetic Acid
Acidic or basic hydrolysis converts the nitrile to a carboxylic acid.
-
Reagents:
(conc.) or (aq), reflux. -
Product: Indoline-1-acetic acid (NSAID-like scaffold).
Visualization: Reactivity Pathways
Caption: Divergent reactivity profile of Indoline-1-acetonitrile.
Part 5: Analytical Characterization (Self-Validating Metrics)
To confirm the identity of the synthesized compound, use the following spectroscopic markers.
| Method | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 6.5–7.2 ppm (m, 4H) | Aromatic protons of the benzene ring. |
| δ 4.05 ppm (s, 2H) | Diagnostic Singlet: The | |
| δ 3.45 ppm (t, 2H) | Indoline C2 protons (adjacent to N). | |
| δ 3.00 ppm (t, 2H) | Indoline C3 protons (benzylic). | |
| IR Spectroscopy | ~2240–2250 cm⁻¹ | Nitrile Stretch (C≡N): Sharp, weak-to-medium intensity. |
| Absence of ~3300 cm⁻¹ | Disappearance of the N-H stretch from the starting indoline. | |
| Mass Spectrometry | m/z = 158.2 [M+] | Molecular ion peak. |
Part 6: Safety & Handling
-
Nitrile Toxicity: Like all organic nitriles, this compound may metabolize to release cyanide ions in vivo. Handle with extreme care.
-
Skin Absorption: Indolines are lipophilic and can penetrate the skin. Wear permeation-resistant gloves (Nitrile or Laminate).
-
Incompatibility: Avoid strong oxidizers (converts to indole) and strong acids (hydrolysis of nitrile).
References
-
Katritzky, A. R., & Pozharskii, A. F. (2000).[3] Handbook of Heterocyclic Chemistry. Academic Press.[3] (General reference for indoline/indole reactivity).
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Indole-3-acetonitrile (Isomer comparison). Retrieved from [Link]
-
Organic Syntheses. (1941). Chloroacetonitrile Synthesis (Precursor). Org. Synth. 1941, 21, 153. Retrieved from [Link]
-
European Patent Office. (2017). Process for the preparation of Indoline Derivatives (Silodosin Intermediates). Patent EP2475634. Retrieved from [Link][1]

